molecular formula C14H12FN3O2S B2451376 (2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide CAS No. 850238-48-1

(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B2451376
CAS No.: 850238-48-1
M. Wt: 305.33
InChI Key: PNGUYBLNBKYBDN-UHFFFAOYSA-N
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Description

(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a useful research compound. Its molecular formula is C14H12FN3O2S and its molecular weight is 305.33. The purity is usually 95%.
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Biological Activity

(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidin ring structure with a cyano group and an ethyl substituent, which contributes to its pharmacological properties. The presence of the 4-fluorophenyl group is significant for enhancing biological activity.

Research indicates that compounds containing thiazolidin structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Thiazolidin derivatives have shown promise as antimicrobial agents. For instance, studies on related compounds have demonstrated significant antifungal activity against various strains of phytopathogenic fungi, with some derivatives exhibiting EC50 values as low as 0.85 µg/mL against Alternaria solani .
  • Anticancer Activity : Thiazolidin derivatives have been evaluated for their anticancer potential. A study reported that certain thiazolidine-based compounds induced apoptosis in cancer cell lines such as HeLa through both extrinsic and intrinsic signaling pathways . The specific compound under consideration may share similar mechanisms due to structural similarities.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological ActivityDescriptionReference
AntimicrobialExhibits antifungal properties against various fungal strains
AnticancerInduces apoptosis in cancer cells; potential for use in cancer therapy
Enzyme InhibitionPotential inhibition of dipeptidyl peptidase (DPP) enzymes
CytotoxicityEvaluated for cytotoxic effects on various cell lines

Case Studies

  • Antifungal Activity : A study synthesized several thiazolidine derivatives and evaluated their antifungal efficacy. The compound this compound could be tested similarly to assess its fungicidal properties against specific pathogens.
  • Anticancer Research : Another investigation focused on thiazolidine derivatives showed that they could effectively induce apoptosis in tumor cells. Future research should include testing the specific compound's ability to inhibit tumor growth in vivo.

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-2-11-13(20)18(9-5-3-8(15)4-6-9)14(21-11)10(7-16)12(17)19/h3-6,11H,2H2,1H3,(H2,17,19)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGUYBLNBKYBDN-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(/C(=C(\C#N)/C(=O)N)/S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.